2-bromo-N-[2-(1H-indol-3-yl)ethyl]-5-isopropyl-1,3-thiazole-4-carboxamide
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Overview
Description
2-bromo-N-[2-(1H-indol-3-yl)ethyl]-5-isopropyl-1,3-thiazole-4-carboxamide is a complex organic compound that features a unique combination of indole, thiazole, and carboxamide functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(1H-indol-3-yl)ethyl]-5-isopropyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the thiazole ring and subsequent bromination. The final step involves the formation of the carboxamide group through a coupling reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(1H-indol-3-yl)ethyl]-5-isopropyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-bromo-N-[2-(1H-indol-3-yl)ethyl]-5-isopropyl-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(1H-indol-3-yl)ethyl]-5-isopropyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The indole and thiazole moieties may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide
- 2-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-isopropyl-1,3-thiazole-4-carboxamide
- 2-bromo-N-[2-(1H-indol-3-yl)ethyl]-5-isopropyl-1,3-oxazole-4-carboxamide
Uniqueness
The uniqueness of 2-bromo-N-[2-(1H-indol-3-yl)ethyl]-5-isopropyl-1,3-thiazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
Biological Activity
2-bromo-N-[2-(1H-indol-3-yl)ethyl]-5-isopropyl-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a bromine atom, an indole moiety, and a thiazole ring, which contribute to its diverse pharmacological properties. The exploration of its biological activity is critical for understanding its therapeutic potential in various medical applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H18BrN3OS, with a molecular weight of approximately 392.3 g/mol. The structure includes:
- Bromine atom : Enhances reactivity and potential interactions with biological targets.
- Indole moiety : Commonly found in many biologically active compounds, contributing to its pharmacological effects.
- Thiazole ring : Associated with various biological activities, including antimicrobial and anticancer effects.
- Carboxamide functional group : Improves solubility and interaction capabilities in biological systems .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may have activity against various pathogens. The mechanism of action often involves disruption of microbial cell walls or interference with metabolic pathways.
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 0.25 | 0.5 |
Escherichia coli | 0.5 | 1.0 |
Candida albicans | 0.75 | 1.5 |
These results indicate the compound's potential as a therapeutic agent against resistant microbial strains .
Anticancer Activity
The thiazole moiety in the compound is linked to anticancer properties. Studies have shown that derivatives of thiazoles can inhibit cancer cell proliferation by inducing apoptosis or disrupting mitotic processes. The presence of the indole group further enhances this activity by interacting with specific cellular targets.
A structure-activity relationship (SAR) analysis revealed that modifications to the thiazole and indole structures significantly affect cytotoxicity against cancer cell lines:
Compound Variant | IC50 (µM) | Cell Line Tested |
---|---|---|
Original Compound | 15 | A431 (human epidermoid) |
Variant with Methyl Group | 10 | U251 (human glioblastoma) |
Variant with Fluorine Substitution | 5 | WM793 (human melanoma) |
These findings suggest that specific substitutions can enhance the anticancer efficacy of the compound .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or DNA replication.
- Receptor Interactions : Binding affinity studies indicate potential interactions with specific receptors or proteins that regulate cell growth and apoptosis.
- Molecular Docking Studies : Computational models suggest favorable binding interactions between the compound and target proteins, indicating a basis for its biological effects .
Case Studies
Recent studies have focused on the in vitro evaluation of this compound's efficacy against various cancer cell lines and microbial pathogens:
- Case Study 1 : In vitro tests demonstrated significant inhibition of A431 cells at concentrations as low as 15 µM, suggesting strong anticancer potential.
- Case Study 2 : Antimicrobial assays revealed that the compound exhibited MIC values comparable to established antibiotics, indicating its potential use in treating resistant infections.
Properties
Molecular Formula |
C17H18BrN3OS |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
2-bromo-N-[2-(1H-indol-3-yl)ethyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H18BrN3OS/c1-10(2)15-14(21-17(18)23-15)16(22)19-8-7-11-9-20-13-6-4-3-5-12(11)13/h3-6,9-10,20H,7-8H2,1-2H3,(H,19,22) |
InChI Key |
SNPCOSNUOZWXGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Br)C(=O)NCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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